3-(2H-tetrazol-5-yl)pyridine
Overview
Description
3-(2H-tetrazol-5-yl)pyridine is a compound with the molecular formula C6H5N5 and a molecular weight of 147.14 . It is a solid substance and contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . The structure and identity were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .Molecular Structure Analysis
The molecular structure of 3-(2H-tetrazol-5-yl)pyridine was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation . It contains total 17 bond(s); 12 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s) and 1 Pyridine(s) .Scientific Research Applications
Application in Chemistry
- Field : Organic Chemistry
- Summary of Application : “3-(5-Phenyl-2H-tetrazol-2-yl)pyridine” is synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .
- Methods of Application : The structure and identity of the compound were confirmed by 1H, 13C-NMR spectroscopy, IR spectroscopy, UV–Vis spectroscopy, high-resolution mass spectrometry, and TLC .
- Results or Outcomes : The molecular structure was studied experimentally by sequential X-ray diffraction analysis and theoretically by DFT B3LYP quantum chemistry calculation .
Application in Medicine
- Field : Medicine
- Summary of Application : Compounds synthesized from “3-(2H-tetrazol-5-yl)pyridine” belong to the sartans family, which is one of the most commonly used drug moieties in the treatment of hypertension . These compounds were also tested for their antimicrobial potentials .
- Methods of Application : The antihypertensive activity of these compounds was tested by in vivo and in vitro models .
- Results or Outcomes : The research shows that high blood pressure may lead to a bacterial infection. A chronic infection (viruses and bacteria) has shown a close relation with hypertension .
Application in Energy-Saturated Systems
- Field : Energy
- Summary of Application : Tetrazoles, including “3-(2H-tetrazol-5-yl)pyridine”, are used in energy-saturated systems .
- Methods of Application : The specific methods of application in energy-saturated systems are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Agriculture
- Field : Agriculture
- Summary of Application : Tetrazoles are used in agriculture .
- Methods of Application : The specific methods of application in agriculture are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Photography and Photo Imaging
- Field : Photography and Photo Imaging
- Summary of Application : Tetrazoles are used in photography and photo imaging .
- Methods of Application : The specific methods of application in photography and photo imaging are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application in Explosives
- Field : Explosives
- Summary of Application : Tetrazoles, including “3-(2H-tetrazol-5-yl)pyridine”, are used in explosives .
- Methods of Application : The specific methods of application in explosives are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECHDFHDDVELCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186227 | |
Record name | 5-(3-Pyridyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-tetrazol-5-yl)pyridine | |
CAS RN |
3250-74-6 | |
Record name | 3-(2H-Tetrazol-5-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3250-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Pyridyl)tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003250746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(3-Pyridyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2H-tetrazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(3-PYRIDYL)TETRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC84PPS834 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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